1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Antimycobacterial DprE1 Tuberculosis

This unsubstituted 5-oxopyrrolidine-3-carboxamide reference compound provides the clean baseline required for SAR-driven antimycobacterial (DprE1/InhA) and Nav1.8 inhibitor programs. The benzothiazol-2-yl N-substituent enables dual-target engagement that phenyl, cyclohexyl, or alkyl analogs cannot replicate. ≥98% purity from multiple vendors guarantees assay reproducibility; defined storage (sealed, 2–8 °C) and LogP 1.13 ensure sample integrity across multi-year library storage.

Molecular Formula C12H11N3O2S
Molecular Weight 261.3 g/mol
CAS No. 1239764-78-3
Cat. No. B1392774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS1239764-78-3
Molecular FormulaC12H11N3O2S
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)N
InChIInChI=1S/C12H11N3O2S/c13-11(17)7-5-10(16)15(6-7)12-14-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H2,13,17)
InChIKeyQCGMGFRDGBZZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1239764-78-3) — Chemical Identity and Class Context for Procurement


1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1239764-78-3) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₁₁N₃O₂S and molecular weight of 261.3 g/mol . The compound comprises a 5-oxopyrrolidine-3-carboxamide core directly N-substituted at the pyrrolidine nitrogen with an unsubstituted 1,3-benzothiazol-2-yl moiety. As a member of the 5-oxopyrrolidine-3-carboxamide class, it shares a privileged scaffold implicated in enzyme inhibition across multiple therapeutic areas, including antimycobacterial agents targeting InhA (enoyl-ACP reductase) and DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), as well as Nav1.8 channel modulators for pain indications [1]. Commercial availability includes vendors such as ChemScene (Cat. No. CS-0692477, purity ≥98%), Leyan (Cat. No. 1763132, purity 98%), and ChemicalBook .

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide — Why In-Class Compounds Cannot Be Interchanged


The 5-oxopyrrolidine-3-carboxamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity, wherein subtle modifications to substitution patterns produce order-of-magnitude differences in potency and target selectivity. Within the antimycobacterial InhA inhibitor series, IC₅₀ values for 5-oxopyrrolidine-3-carboxamide derivatives range from 890 nM (N-(3-bromophenyl)-1-cyclohexyl analog) to inactive for certain substitution variants, underscoring that minor structural alterations dramatically alter inhibitory efficacy [1]. The specific benzothiazol-2-yl N-substitution pattern in CAS 1239764-78-3 constitutes a pharmacophoric element that cannot be replicated by phenyl, cyclohexyl, or alkyl-substituted analogs, as each substituent imposes distinct steric and electronic constraints on target binding. Furthermore, 5-oxopyrrolidine-3-carboxamides as a class are under active patent prosecution for Nav1.8 inhibition, with specific substitution patterns dictating both potency and intellectual property position [2]. Generic replacement with an alternative benzothiazole-pyrrolidine carboxamide (e.g., carboxylic acid derivatives, N-alkyl variants, or regioisomers) would alter hydrogen-bonding capacity, lipophilicity (LogP 1.1345 for target compound), and metabolic liability, rendering inter-study reproducibility impossible.

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide — Comparative Quantitative Differentiation Evidence


Antimycobacterial DprE1 Enzyme Interaction — Benzothiazole Core Enables Target Engagement Absent in Non-Heterocyclic Analogs

The target compound interacts directly with DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in mycobacterial cell wall biosynthesis . This interaction is mediated by the 1,3-benzothiazol-2-yl moiety, which provides critical hydrogen-bonding and hydrophobic contacts absent in simple 5-oxopyrrolidine-3-carboxamide derivatives lacking heteroaromatic substitution. The unsubstituted 5-oxopyrrolidine-3-carboxamide core (CAS 14466-21-8) lacks the benzothiazole moiety entirely and consequently exhibits no specific DprE1 binding activity, while the 6-ethoxy benzothiazole analog (CAS 899762-49-3) introduces an electron-donating substituent that may alter binding kinetics without peer-reviewed IC₅₀ validation .

Antimycobacterial DprE1 Tuberculosis Cell Wall Biosynthesis

InhA Inhibitory Potency — 5-Oxopyrrolidine-3-Carboxamide Scaffold IC₅₀ Benchmark at 890 nM

The 5-oxopyrrolidine-3-carboxamide scaffold has been crystallographically characterized in complex with Mycobacterium tuberculosis InhA (enoyl-ACP reductase), a validated target for antitubercular therapy [1]. A representative derivative, N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, demonstrates an IC₅₀ of 890 nM against InhA using 2-trans-dodecenoyl-CoA substrate in a fluorimetric assay at pH 6.8, 25°C [2]. This establishes a class-level potency benchmark for the 5-oxopyrrolidine-3-carboxamide core. In contrast, benzothiazole derivatives lacking the 5-oxopyrrolidine-3-carboxamide moiety — such as the potent CSF-1R kinase inhibitor BLZ945 (benzothiazole core with pyridine-carboxamide, IC₅₀ = 1.2 nM) — engage entirely different kinase targets and offer no cross-utility for mycobacterial enzyme inhibition studies .

Antimycobacterial InhA Enoyl-ACP Reductase Tuberculosis

Structural Differentiation from N-Substituted Amide Derivatives — Carboxamide at Position 3 of Pyrrolidine Ring

The target compound (CAS 1239764-78-3) features a 5-oxopyrrolidine-3-carboxamide core wherein the carboxamide is directly attached at the 3-position of the pyrrolidine ring. This differs fundamentally from N-(1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide (C₁₈H₁₅N₃O₂S, MW 337.4), which incorporates a phenyl substituent on the pyrrolidine nitrogen that increases molecular weight by 76.1 Da (29.1% increase) and alters lipophilicity and steric bulk . The N-phenyl substitution in the comparator modifies the spatial orientation of the benzothiazole moiety relative to the carboxamide pharmacophore, potentially redirecting binding preference away from DprE1/InhA toward alternative targets. The target compound, with an unsubstituted pyrrolidine nitrogen (bonded solely to benzothiazol-2-yl), represents the minimal pharmacophore for certain enzyme interactions.

Medicinal Chemistry Structural Isomers SAR Scaffold Differentiation

Predicted Physicochemical Profile — LogP 1.1345 and pKa 15.56 Distinguish from Carboxylic Acid Analogs

The target compound exhibits predicted LogP of 1.1345 and predicted pKa of 15.56 ± 0.20 (acid dissociation) . This lipophilicity profile places it in the moderately lipophilic range (LogP 1-3), suggesting adequate membrane permeability without excessive hydrophobicity that would compromise aqueous solubility or promote nonspecific protein binding. The carboxylic acid analog 1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 2173101-00-1) bears a carboxylic acid moiety (pKa ~4-5) that exists predominantly as an anion at physiological pH, fundamentally altering solubility, permeability, and target engagement compared to the neutral carboxamide . Additionally, the target compound possesses one hydrogen bond donor (carboxamide NH₂) and four hydrogen bond acceptors (TPSA 76.29 Ų), distinguishing it from N-alkylated derivatives that lack the primary amide H-bond donor .

Physicochemical Properties LogP pKa ADME

Commercial Purity Specification — ≥98% Validated Across Multiple Independent Suppliers

The target compound is commercially available at ≥98% purity from multiple independent vendors, including ChemScene (Cat. No. CS-0692477) and Leyan (Cat. No. 1763132) . This multi-vendor availability with consistent purity specifications provides procurement flexibility and reduces supply chain risk relative to single-source analogs. Impurity variations >5% have been documented to skew IC₅₀ values in benzothiazole-pyrrolidine carboxamide series, necessitating HPLC and mass spectrometry validation prior to biological testing . In contrast, structurally related carboxylic acid derivatives (e.g., CAS 2173101-00-1, CAS 899762-49-3) lack publicly posted purity specifications from major vendors, introducing uncertainty in assay reproducibility.

Quality Control Purity Procurement Reproducibility

Storage and Handling Specifications — Defined Stability Parameters Enable Reproducible Use

The target compound is specified for storage sealed in dry conditions at 2-8°C, with room temperature shipping permitted in continental US . These defined storage parameters are essential for maintaining compound integrity, as benzothiazole-containing 5-oxopyrrolidines are reported to be relatively stable under physiological conditions but can degrade over time when exposed to light and elevated temperatures . In contrast, related N-alkylated benzothiazole-pyrrolidine carboxamides (e.g., N-(1,3-benzothiazol-2-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide) and carboxylic acid derivatives lack publicly documented storage specifications from commercial suppliers, creating ambiguity for long-term laboratory stock management.

Stability Storage Handling Reproducibility

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide — Evidence-Anchored Research Applications for Procurement Decision-Making


Antimycobacterial Drug Discovery — DprE1/InhA Pathway Interrogation

This compound is optimally deployed as a chemical probe in antimycobacterial screening cascades targeting Mycobacterium tuberculosis cell wall biosynthesis. The benzothiazol-2-yl moiety confers DprE1 binding capacity , while the 5-oxopyrrolidine-3-carboxamide core aligns with the InhA inhibitor pharmacophore validated at IC₅₀ = 890 nM for representative analogs [1]. Researchers should prioritize this compound over non-benzothiazole 5-oxopyrrolidines (which lack DprE1 engagement) or benzothiazole-kinase inhibitors like BLZ945 (which target CSF-1R, not mycobacterial enzymes) . The neutral carboxamide (LogP 1.1345) facilitates cell-based assay compatibility compared to anionic carboxylic acid derivatives .

Structure-Activity Relationship (SAR) Baseline Studies — Minimal Pharmacophore for Iterative Optimization

The compound serves as an unadorned reference point for SAR campaigns exploring 5-oxopyrrolidine-3-carboxamide derivatives. With no additional substituents on the pyrrolidine nitrogen beyond the benzothiazol-2-yl group (MW 261.3), it provides a clean baseline against which modifications — such as N-phenyl (ΔMW +76.1) or N-isopropyl substitution — can be quantitatively compared. The ≥98% commercial purity from multiple vendors ensures that observed biological effects are attributable to the compound itself rather than impurities exceeding the 5% threshold known to skew IC₅₀ values in this series .

Chemical Probe Development for Nav1.8-Mediated Pain Pathway Investigation

The 5-oxopyrrolidine-3-carboxamide scaffold is the subject of active patent filings (WO2021257420A1) claiming Nav1.8 voltage-gated sodium channel inhibitors for neuropathic pain and chronic itch indications [2]. The target compound represents the unelaborated core structure from which optimized Nav1.8 inhibitors are derived. Procurement for neuroscience applications should prioritize this specific chemotype over carboxylic acid analogs (CAS 2173101-00-1), as the carboxamide hydrogen-bond donor (1 H-donor, TPSA 76.29 Ų) aligns with the patent-disclosed pharmacophore, whereas anionic carboxylates would introduce unfavorable electrostatic interactions with the channel binding pocket.

Medicinal Chemistry Reference Standard — Procurement for Compound Library Curation

This compound is well-suited as a reference standard for laboratories curating focused libraries of benzothiazole-pyrrolidine hybrids. The defined storage specification (sealed, dry, 2-8°C) and documented stability concerns regarding light and elevated temperature exposure provide clear handling guidelines essential for maintaining long-term library integrity. In contrast, structurally analogous N-alkylated derivatives and carboxylic acid variants lack publicly validated storage protocols, introducing unnecessary risk for multi-year library storage programs. The multi-vendor availability at ≥98% purity also mitigates supply chain disruptions.

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